molecular formula C12H18ClFN2O2S B3019160 (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride CAS No. 1353985-93-9

(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride

Cat. No. B3019160
M. Wt: 308.8
InChI Key: FPIJKWITVNNBDR-UHFFFAOYSA-N
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Description

“(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C12H18ClFN2O2S . It has an average mass of 308.800 Da and a monoisotopic mass of 308.076141 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a sulfonyl group and a fluorophenyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.8. More detailed physical and chemical properties are not available in the current literature .

Scientific Research Applications

Ligand Synthesis and Receptor Binding

  • Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute pharmacophoric groups seen in antipsychotic agents. Previous research emphasizes the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. Notably, the introduction of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles contributes to the selectivity and potency of synthesized agents at these receptors (Sikazwe et al., 2009).

Cytochrome P450 Isoform Inhibition

  • The role of Cytochrome P450 (CYP) enzymes in drug metabolism, particularly concerning metabolism-based drug–drug interactions (DDIs), is significant. Specific chemical inhibitors of major human hepatic CYP isoforms are crucial in deciphering the involvement of specific CYP isoforms in metabolism. Published data on the potency and selectivity of chemical inhibitors of these isoforms provide insights into the selective inhibition of specific CYP isoforms, crucial for understanding drug metabolism and potential DDIs (Khojasteh et al., 2011).

properties

IUPAC Name

[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)15-7-1-2-10(8-14)9-15;/h3-6,10H,1-2,7-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIJKWITVNNBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride

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